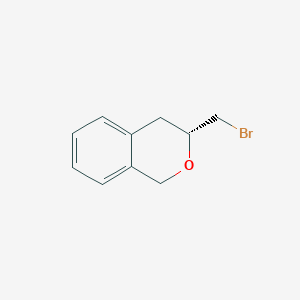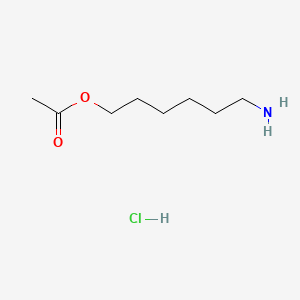
(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is a chemical compound with a unique structure that includes a bromomethyl group attached to a dihydrobenzopyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a precursor compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding methyl derivative.
科学研究应用
(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel polymers and materials with specific properties.
作用机制
The mechanism of action of (3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The dihydrobenzopyran ring may also interact with specific receptors or ion channels, modulating their activity.
相似化合物的比较
Similar Compounds
- (3R)-3-(chloromethyl)-3,4-dihydro-1H-2-benzopyran
- (3R)-3-(iodomethyl)-3,4-dihydro-1H-2-benzopyran
- (3R)-3-(methyl)-3,4-dihydro-1H-2-benzopyran
Uniqueness
(3R)-3-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
属性
分子式 |
C10H11BrO |
|---|---|
分子量 |
227.10 g/mol |
IUPAC 名称 |
(3R)-3-(bromomethyl)-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H11BrO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7H2/t10-/m1/s1 |
InChI 键 |
PEYMTLILTINUML-SNVBAGLBSA-N |
手性 SMILES |
C1[C@@H](OCC2=CC=CC=C21)CBr |
规范 SMILES |
C1C(OCC2=CC=CC=C21)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)




![tert-Butyl ((5-bromobenzo[d]thiazol-2-yl)methyl)carbamate](/img/structure/B13496900.png)


![N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride](/img/structure/B13496921.png)




